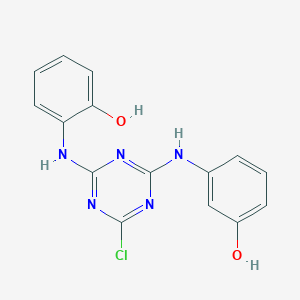
2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with chloro, hydroxyphenyl, and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol typically involves the reaction of 4-chloro-6-(3-hydroxyphenylamino)-1,3,5-triazine with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a quinone derivative, while substitution of the chloro group can yield various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenol
- 2-((4-Chloro-6-(3-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol
- 2-((4-Chloro-6-(4-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol
Uniqueness
The uniqueness of 2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group in the 3-position of the phenyl ring, combined with the chloro and amino groups on the triazine ring, makes this compound particularly versatile for various applications.
Propiedades
Fórmula molecular |
C15H12ClN5O2 |
|---|---|
Peso molecular |
329.74 g/mol |
Nombre IUPAC |
2-[[4-chloro-6-(3-hydroxyanilino)-1,3,5-triazin-2-yl]amino]phenol |
InChI |
InChI=1S/C15H12ClN5O2/c16-13-19-14(17-9-4-3-5-10(22)8-9)21-15(20-13)18-11-6-1-2-7-12(11)23/h1-8,22-23H,(H2,17,18,19,20,21) |
Clave InChI |
CEMYBSCSOAKTDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12276639.png)
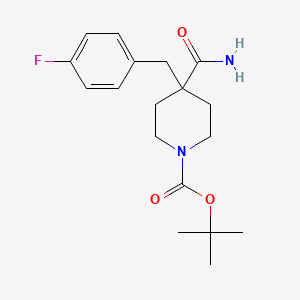

![4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276674.png)
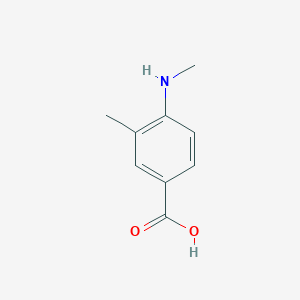
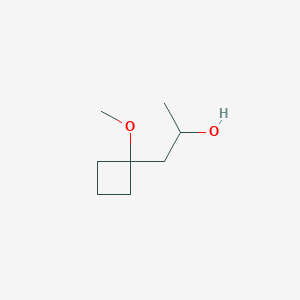
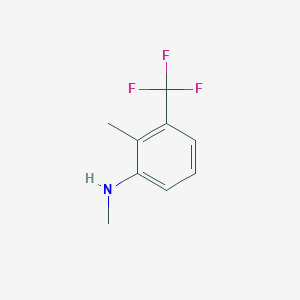

![2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride](/img/structure/B12276690.png)
![6-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276699.png)

![5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276704.png)
